Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes an imidazo[1,2-a]pyridine core, which is functionalized with various substituents, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine.
Introduction of the tert-butoxycarbonyl (Boc) group: The Boc group is introduced to protect the amino group, which is essential for subsequent reactions. This step typically involves the reaction of the amino group with di-tert-butyl dicarbonate in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.
Chemical Reactions Analysis
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Scientific Research Applications
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing new drugs, particularly for treating infectious diseases such as tuberculosis.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Material Science: The compound’s structural characteristics make it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s desired effects .
Comparison with Similar Compounds
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-(2-(6-(3-(((tert-butoxycarbonyl)(methyl)amino)methyl)imidazo[1,2-a]pyridin-6-yl)-2,3-difluorophenoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate .
- 5-Amino-7-(4-chlorophenyl)-8-nitro-N’-(1-(4-nitrophenyl)ethylidene)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide .
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of substituents in this compound makes it particularly valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C15H19N3O4 |
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Molecular Weight |
305.33 g/mol |
IUPAC Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(20)17-8-11-7-16-12-6-5-10(9-18(11)12)13(19)21-4/h5-7,9H,8H2,1-4H3,(H,17,20) |
InChI Key |
IZQKUMXBSJFGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C2N1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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